Boc-DL-Pro-OH
Description
Diverse Research Trajectories of Boc-DL-Pro-OH in Organic and Medicinal Chemistry
The utility of this compound extends far beyond the routine synthesis of simple peptides, finding application in diverse and complex research areas within organic and medicinal chemistry.
In organic chemistry , this compound serves as a versatile starting material for the synthesis of a wide array of complex molecules. Researchers have utilized it in the preparation of proline-rich peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides. For instance, it has been a key component in the synthesis of proline-containing peptides designed to study protein folding and structure. peptide.comthieme-connect.de One notable study detailed the synthesis of a peptide, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, to investigate its crystal structure and molecular conformation. nih.gov Furthermore, its application has been demonstrated in the creation of novel materials, such as proline-rich uoi.grfullerene peptides with potential biological activities. nih.gov The compound is also used in the stereoselective synthesis of proline analogues bearing other functional groups, which can be used as tools for studying protein-protein interactions. nbinno.com
In medicinal chemistry , Boc-protected amino acids, including this compound, are fundamental to the development of new therapeutic agents. acs.org Peptides and peptidomimetics containing proline are of significant interest due to their diverse biological activities. The incorporation of proline residues can enhance the metabolic stability and receptor binding of peptide-based drugs. acs.org this compound and its derivatives are used in the synthesis of compounds with potential applications as antibiotics, antivirals, and anticancer drugs. It is also a crucial tool in structure-activity relationship (SAR) studies, where chemists systematically modify a molecule's structure to understand how these changes affect its biological activity. acs.org For example, it has been used in the synthesis of lipopeptaibols, a class of naturally occurring peptides with potent cytotoxic activity against cancer cell lines. The ability to controllably introduce a proline moiety allows medicinal chemists to fine-tune the pharmacological properties of drug candidates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-17-1, 15761-39-4, 91716-96-0, 59433-50-0 | |
| Record name | 37784-17-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butoxycarbonylproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC108689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Boc Dl Pro Oh and Its Structural Analogues
General Synthetic Pathways for Boc-DL-Pro-OH
The synthesis of N-tert-butoxycarbonyl-DL-proline, commonly abbreviated as this compound, is a foundational procedure in organic synthesis, primarily serving to protect the secondary amine of the proline ring. This protection is essential for its subsequent use in peptide synthesis, preventing unwanted reactions at the nitrogen atom while the carboxylic acid moiety is activated for amide bond formation. ontosight.aiguidechem.com
Direct N-Protection Strategies and Reaction Mechanisms
The most prevalent method for synthesizing this compound involves the direct N-protection of DL-proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride (B1165640). ontosight.aiwikipedia.org This reaction is typically conducted in the presence of a base. ontosight.ai
The reaction mechanism proceeds via a nucleophilic acyl substitution. jk-sci.com The nitrogen atom of the proline amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. commonorganicchemistry.comtotal-synthesis.com This initial attack forms a tetrahedral intermediate. Subsequently, a tert-butyl carbonate group departs as a leaving group. commonorganicchemistry.com This leaving group then acts as a base to deprotonate the now positively charged proline nitrogen. commonorganicchemistry.com The resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction. commonorganicchemistry.comtotal-synthesis.com The release of CO₂ gas necessitates that the reaction should not be performed in a closed system. commonorganicchemistry.com
While the reaction can proceed without a base, the inclusion of a base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) is common to neutralize the protonated amine and facilitate the reaction. jk-sci.comtotal-synthesis.com
Optimization of Reagents and Reaction Conditions for Enhanced Yield and Purity
The efficiency and outcome of the N-protection reaction are highly dependent on the chosen reagents and conditions. Factors such as the solvent, base, temperature, and concentration of reactants are optimized to maximize yield and purity while minimizing side reactions. researchgate.net
A variety of solvents can be employed, with the choice often depending on the solubility of the starting materials and the desired reaction temperature. Common solvents include tetrahydrofuran (B95107) (THF), acetonitrile, dichloromethane (B109758) (DCM), and aqueous systems. wikipedia.orgjk-sci.com Some protocols have been developed using greener, solvent-free conditions or water-acetone mixtures to improve the environmental profile of the synthesis. researchgate.netorganic-chemistry.org
The choice of base is also critical. While triethylamine is frequently used in organic solvents, inorganic bases like sodium bicarbonate or sodium hydroxide are common in aqueous media. ontosight.aiwikipedia.org The optimization process seeks to find a balance between reaction rate and the prevention of side reactions. For instance, studies have explored the use of various catalysts to improve efficiency under mild conditions. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be a highly efficient, reusable catalyst for N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org Similarly, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been used to catalyze the reaction by activating the Boc anhydride. organic-chemistry.org
| Parameter | Condition/Reagent | Observation/Outcome | Reference |
|---|---|---|---|
| Solvent | Water-acetone mixture | Eco-friendly protocol, excellent yields, short reaction times. | researchgate.net |
| Solvent | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Acts as both solvent and catalyst, allowing for efficient, chemoselective protection. | organic-chemistry.org |
| Catalyst | HClO₄–SiO₂ | Reusable catalyst for efficient N-Boc protection under solvent-free conditions. | organic-chemistry.org |
| Catalyst | Ionic Liquids | Catalyzes N-tert-butyloxycarbonylation with excellent chemoselectivity. | organic-chemistry.org |
| Base | Triethylamine (TEA) | Commonly used base in organic solvents like THF. | jk-sci.com |
| Base | Sodium Hydroxide (NaOH) | Often used in aqueous reaction media. | chembk.com |
| Temperature | Room Temperature | Many modern protocols are optimized to run efficiently at room temperature. | researchgate.netorganic-chemistry.org |
Synthesis of Stereoisomeric and Substituted Boc-Proline Derivatives
The proline scaffold is a versatile template for creating non-proteinogenic amino acids with unique conformational properties. rsc.org The synthesis of stereoisomeric and substituted Boc-proline derivatives is a significant area of research aimed at developing novel peptide building blocks and therapeutic agents. rsc.orgnih.gov
Preparation of Functionalized Pyrrolidine (B122466) Ring Systems
The synthesis of functionalized proline analogues often begins with the construction of a modified pyrrolidine ring. biorxiv.org These modifications can involve introducing substituents at various positions on the ring (C-2, C-3, C-4, or C-5) to influence the peptide's structure and function. rsc.orgacs.org
One common strategy involves starting with a pre-functionalized precursor, such as hydroxy-L-proline, which is a naturally occurring, conformationally restricted heterocycle. biorxiv.org This scaffold can be used to synthesize a diverse array of multi-functionalized pyrrolidines. biorxiv.org For example, protected cis- or trans-3,4-epoxy-L-prolines can serve as intermediates for generating regioisomers of methyl, phenyl, or phenol-ether substituted hydroxy-L-prolines. biorxiv.org
Another approach is the construction of the pyrrolidine ring from acyclic precursors. Intramolecular cyclization reactions are a powerful tool for this purpose. For instance, the (2S,5R) stereoisomer of 5-benzylproline has been prepared via intramolecular cyclization of a β-amino acid derived from L-phenylalanine. rsc.org Similarly, functionalized phosphoproline analogues have been synthesized through intramolecular cyclization following the hydrogenolysis of an N-O bond in an isoxazolidine (B1194047) precursor. mdpi.com
Stereocontrolled Synthesis of Modified Proline Analogues
Controlling the stereochemistry of substituents on the pyrrolidine ring is crucial for designing molecules with specific biological activities. Several asymmetric synthetic methodologies have been developed to achieve this.
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.gov Stereocontrol can be achieved by using a chiral auxiliary on either the azomethine ylide or the dipolarophile, or by employing chiral catalysts with achiral substrates. nih.gov
Another effective strategy is the [2+2] cycloaddition of a cyclic ketene (B1206846) with an optically active imine, which can produce spiro β-lactams with high stereoselectivity. nih.gov These intermediates can then be transformed into modified proline analogues through nucleophilic ring-opening. nih.gov
Stereoselective alkylation of proline derivatives is also a key method. For example, the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, followed by substitution and α-methylation, has been used to prepare both enantiomers of α-methylproline. nih.gov More recently, phase-transfer catalysis (PTC) has emerged as a robust strategy for the enantioselective alkylation of glycine-derived imines to produce enantioenriched proline derivatives, such as the (S)-4-methyleneproline scaffold. nih.gov
Catalytic Approaches in the Synthesis and Transformation of this compound
Catalysis plays an increasingly important role in the synthesis and functionalization of Boc-proline derivatives, offering pathways to novel structures with high efficiency and selectivity.
In the synthesis of substituted prolines, silver-catalyzed cyclization has been used as a key step. A 5-endo-dig cyclization of enantiopure aryl-substituted acetylene-containing amino acids, catalyzed by silver, provides a novel route to 2,5-disubstituted pyrrolines, which can then be converted to the corresponding saturated 5-aryl-substituted proline derivatives. capes.gov.br Rhodium-catalyzed intramolecular hydrosilylation has been employed for the asymmetric synthesis of N-Boc-(R)-silaproline, a silicon-containing proline surrogate. acs.org
For the transformation of pre-formed Boc-proline rings, transition metal-catalyzed C-H activation has become a powerful tool for direct functionalization. Palladium catalysis, in particular, has been used for the direct arylation of C(sp³)–H bonds at the unactivated 3-position of N-protected proline amides. acs.org Using an aminoquinoline directing group, this method affords cis-2,3-disubstituted pyrrolidines as single stereoisomers in high yield. acs.org Rhodium(III) catalysis has also been successfully applied in the C-H activation and annulation of 5-aryl-dehydroproline derivatives with alkynes to create novel CF₃-containing spiro[indene-proline] structures. mdpi.com Furthermore, rhodium carbenoids, generated from diazo compounds, can catalyze O-H insertion reactions with the carboxylic acid of Boc-Pro-OH, demonstrating high efficiency even with sterically hindered amino acids. researchgate.netresearchgate.net
| Catalytic Approach | Catalyst/System | Transformation | Outcome | Reference |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂ with Aminoquinoline Directing Group | Functionalization at C-3 of the pyrrolidine ring. | Provides cis-2,3-disubstituted pyrrolidines stereospecifically. | acs.org |
| C-H Annulation | Cp*Rh(III) | Annulation of 5-aryl-dehydroprolines with alkynes. | Creates CF₃-containing spiro[indene-proline] derivatives. | mdpi.com |
| Intramolecular Hydrosilylation | (NBD)₂RhBF₄/Josiphos | Asymmetric synthesis of N-Boc-(R)-silaproline. | High yield and enantioselectivity (>95% ee). | acs.org |
| Cyclization | Silver Catalyst | 5-endo-dig cyclization of acetylene-containing amino acids. | Forms 2,5-disubstituted pyrrolines. | capes.gov.br |
| O-H Insertion | Rh₂(esp)₂ | Insertion of diazo compounds into the carboxylic acid of Boc-Pro-OH. | High efficiency for creating α-acyloxy esters. | researchgate.netresearchgate.net |
| Phase-Transfer Catalysis (PTC) | Chinchonidine-derived catalyst | Enantioselective alkylation of glycine (B1666218) imine analogues. | Synthesis of (S)-4-methyleneproline scaffold. | nih.gov |
Application of Organocatalysis in Boc-Protected Amino Acid Chemistry
The protection of proline's secondary amine with a tert-butoxycarbonyl (Boc) group is a fundamental strategy in the field of organocatalysis. While proline itself is a renowned organocatalyst, N-Boc-protected proline derivatives serve as crucial precursors for creating more complex and tailored catalytic systems. nih.govorgsyn.org The Boc group temporarily masks the nucleophilic and catalytic nature of the proline amine, allowing for selective modifications at other positions of the molecule, primarily the carboxylic acid group. nih.gov
A common application involves the coupling of Boc-proline with other molecules to form sophisticated organocatalysts. For instance, Boc-L-proline can be condensed with chiral amino alcohols via a mixed anhydride method to produce N-Boc proline amides. orgsyn.org Subsequent removal of the Boc group unveils the secondary amine, yielding a prolinamide catalyst effective in asymmetric direct aldol (B89426) reactions. orgsyn.org This stepwise approach, enabled by the Boc protecting group, allows for the synthesis of a library of catalysts with varied structural features.
Furthermore, Boc-protected proline is integral to developing catalysts immobilized on solid supports or incorporated into larger structures like metal-organic frameworks (MOFs). A strategy for creating organocatalytic MOFs involves using a Boc-protected proline moiety as part of the organic linker during MOF synthesis. nih.gov The bulky Boc group can also prevent the undesirable interpenetration of the framework structure. nih.gov A simple post-synthetic heating step then removes the thermolabile Boc group, exposing the catalytically active proline unit within the MOF's pores, making it ready for asymmetric catalysis. nih.govresearchgate.net Research has also demonstrated that protecting either the amine or the carboxylic acid functional group of proline, as with N-Boc-Pro, eliminates its catalytic activity in reactions like the asymmetric aldol reaction, confirming the essential role of both groups in the classic proline catalytic cycle. nih.gov
Metal-Mediated Transformations and Derivatizations
The N-Boc-proline scaffold is a versatile substrate for various metal-mediated transformations, enabling the synthesis of highly functionalized and stereochemically complex proline derivatives. These methods often provide access to molecules that are difficult to obtain through traditional synthetic routes.
Palladium catalysis has been prominently featured in the derivatization of Boc-proline. One such transformation is the decarboxylative allylation, where Boc-protected proline, treated with a palladium catalyst like Pd(PPh₃)₄ and an allyl source, yields the corresponding allylated product. nih.gov This reaction proceeds through the formation of a Pd-π-allyl cation and a carboxylate anion, demonstrating a method to convert the carboxylic acid group into a new carbon-carbon bond. nih.gov
Another significant advancement is the direct functionalization of C(sp³)–H bonds. Researchers have developed a palladium-catalyzed method for the C-3 arylation of N-Boc-pyrrolidine amides. acs.org Using an aminoquinoline directing group, this reaction selectively activates the unactivated C-3 position, leading to the formation of cis-2,3-disubstituted pyrrolidines with high stereospecificity. acs.org While the N-Cbz protected amide showed higher conversion, the N-Boc derivative was also a viable substrate for this transformation. acs.org
Dual catalytic systems combining transition metals and photoredox catalysts have further expanded the synthetic utility. A notable example is the metallaphotoredox-catalyzed sp³–sp³ cross-coupling of N-Boc proline with alkyl halides. nih.gov This reaction involves the convergence of a nickel catalytic cycle and an iridium-based photoredox cycle. The process is initiated by the single-electron oxidation of the carboxylate, which then undergoes decarboxylation to form an alkyl radical that enters the nickel catalytic cycle to forge the new C-C bond. nih.gov
| Transformation | Metal/Catalyst System | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Decarboxylative Allylation | Pd(PPh₃)₄ / Allylmethyl carbonate | Boc-proline | Provides higher yields for the free acid compared to the corresponding allylic ester. | nih.gov |
| Directed C(sp³)–H Arylation | Pd(OAc)₂ / AgOAc | N-Boc pyrrolidine amide | Achieves stereospecific functionalization at the C-3 position, though conversion is lower than with N-Cbz protection. | acs.org |
| sp³–sp³ Cross-Coupling | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glyme | N-Boc proline | A dual catalytic system enables the coupling of carboxylic acids with alkyl halides via a radical mechanism. | nih.gov |
Selective N-Boc Deprotection Strategies
The removal of the N-Boc group is a critical step in multi-step synthesis, particularly in peptide chemistry. The widespread use of Boc protection stems from its stability in many reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions. ontosight.ai
Mechanistic Understanding of Deprotection in Complex Molecules
The most common method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). total-synthesis.compeptide.com The generally accepted mechanism proceeds via protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form carbon dioxide, the free amine, and a stable tert-butyl cation. peptide.comsemanticscholar.org This cation is a key intermediate that can lead to side reactions. In complex molecules containing nucleophilic residues like tryptophan or methionine, this electrophilic cation can cause unwanted alkylation. peptide.comacsgcipr.org To prevent this, "scavengers" such as dithioethane (DTE) are often added to the cleavage solution to trap the tert-butyl cations. peptide.com
While acid-catalyzed cleavage is standard, alternative mechanisms have been developed for substrates that are sensitive to strong acids. For instance, a catalyst-free deprotection can be achieved using water at elevated temperatures (90-100 °C). semanticscholar.org The proposed mechanism involves water acting as a dual acid/base catalyst, activating the carbamate and facilitating a tetrahedral intermediate that collapses to release the deprotected amine. semanticscholar.org
For particularly recalcitrant N-Boc groups, especially on heterocyclic systems, novel deprotection strategies have emerged. One such method uses 3-methoxypropylamine, which is proposed to work via an addition-elimination mechanism. researchgate.netresearchgate.net Another mild method employs oxalyl chloride in methanol. rsc.orgrsc.org The proposed mechanism for this transformation is more complex than simple in situ generation of HCl; it likely involves the addition of the carbamate's carbonyl group to the electrophilic oxalyl chloride, forming an intermediate that subsequently breaks down to yield the deprotected amine. rsc.org
| Reagent/Condition | Proposed Mechanism | Key Features | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Acid-catalyzed cleavage via tert-butyl cation | Standard, efficient method; requires scavengers for sensitive substrates. | total-synthesis.compeptide.com |
| Water (90-100 °C) | Water-mediated hydrolysis via tetrahedral intermediate | Catalyst-free, environmentally friendly alternative. | semanticscholar.org |
| Oxalyl Chloride / Methanol | Addition of carbamate to oxalyl chloride | Mild, room-temperature conditions; broader mechanism than simple acid catalysis. | rsc.org |
| 3-Methoxypropylamine | Addition-Elimination | Mild, useful for acid-sensitive N-Boc protected heteroarenes. | researchgate.netresearchgate.net |
Development of Orthogonal Deprotection Methods
In the synthesis of complex molecules like peptides or other polymers with multiple functional groups, orthogonal protection strategies are essential. biosynth.com Orthogonality refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. peptide.com
The Boc/Bzl protection scheme in peptide synthesis is considered "quasi-orthogonal." Both the N-terminal Boc group and benzyl-based side-chain protecting groups (Bzl) are removed by acid. peptide.combiosynth.com However, their different sensitivities to acid strength allow for selective removal; the Boc group is labile to moderate acids like 50% TFA, while the Bzl groups require very strong acids like hydrofluoric acid (HF) for cleavage. peptide.com
A truly orthogonal system involves protecting groups that are removed by entirely different classes of reagents. The most common orthogonal partner to the acid-labile Boc group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.combiosynth.com For instance, in a peptide synthesis, the N-terminus can be protected with Boc, while the side chain of an amino acid like lysine (B10760008) is protected with Fmoc. The Fmoc group can be selectively removed with a base (e.g., piperidine) to allow for side-chain modification, while the N-terminal Boc group remains unaffected. total-synthesis.com
Other protecting groups offer further orthogonality with Boc:
Allyloxycarbonyl (Alloc): Removed by transition metal catalysis, typically using a palladium source. total-synthesis.com
Benzyloxycarbonyl (Cbz or Z): Removed by hydrogenolysis (H₂ reduction). total-synthesis.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Removed by hydrazine (B178648). This allows for a strategy where the peptide backbone is assembled, the N-terminus is protected with Boc, and a Dde group on a side chain is then selectively removed with hydrazine to enable cyclization or branching. sigmaaldrich.com
This multiprotecting group approach provides chemists with precise control over the synthetic sequence, enabling the construction of exceptionally complex and functionalized molecules.
Applications in Peptide and Peptidomimetic Design and Synthesis
Strategic Utilization as a Building Block in Peptide Synthesis
Boc-DL-Pro-OH is a key reagent in the synthesis of peptides, which are chains of amino acids linked by amide bonds. guidechem.comontosight.ai Its application allows for the precise incorporation of a proline residue at a specific position within a peptide sequence. ontosight.ai
Integration into Linear Peptide Chains via Amide Bond Formation
The synthesis of a peptide bond involves the reaction between the carboxylic acid group of one amino acid and the amino group of another. In the context of this compound, its carboxylic acid group is activated to facilitate coupling with the free amino group of a growing peptide chain. This activation is often achieved using coupling reagents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net
The Boc protecting group on the proline's amino group is stable under these coupling conditions but can be readily removed later using an acid, such as trifluoroacetic acid (TFA), to expose the amino group for the next coupling step. ontosight.ai This iterative process of coupling and deprotection allows for the assembly of a peptide with a defined sequence. ontosight.ai
Influence on Peptide Sequence and Overall Architecture
Proline is unique among the 20 common amino acids because its side chain is a cyclic structure that includes its own α-amino group, forming a secondary amine. mdpi.com This structural feature imparts significant conformational rigidity to the peptide backbone wherever a proline residue is incorporated. mdpi.comnih.govresearchgate.net It restricts the rotation around the N-Cα bond, influencing the peptide's secondary structure by promoting turns and disrupting helical and sheet conformations. mdpi.com
The use of this compound introduces a mixture of both the D- and L-enantiomers of proline into the peptide sequence. This can be a deliberate strategy to create a library of diastereomeric peptides. These diastereomers can have different three-dimensional structures and, consequently, different biological activities. For instance, the incorporation of D-proline can induce specific turn structures and increase the peptide's resistance to enzymatic degradation. mdpi.com
Enabling Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique where a peptide is assembled step-by-step while one end is attached to an insoluble solid support or resin. luxembourg-bio.comnih.gov This method simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. iris-biotech.de
Compatibility with SPPS Resins and Coupling Reagents
This compound is fully compatible with the Boc-based strategy of SPPS. sigmaaldrich.com In this approach, the C-terminal amino acid of the desired peptide is first attached to a resin. luxembourg-bio.com Subsequent amino acids, protected with the acid-labile Boc group, are added sequentially. nih.gov this compound can be coupled to the resin-bound peptide using standard coupling reagents like HBTU and HOBt. knepublishing.com The choice of resin and coupling reagents can be optimized to achieve high efficiency in the synthesis.
| Coupling Reagent | Function |
| EDC | Activates the carboxylic acid for amide bond formation. researchgate.net |
| HOBt | Reduces side reactions and improves coupling efficiency. researchgate.netknepublishing.com |
| HBTU | A common and efficient coupling reagent used in SPPS. knepublishing.com |
| TFA | Used for the removal of the Boc protecting group. ontosight.ai |
Methodological Advancements in Proline Incorporation on Solid Support
While the incorporation of proline is crucial for controlling peptide structure, it can sometimes present challenges in SPPS. For instance, the coupling of the amino acid following a proline residue can be sterically hindered. To overcome such difficulties, advancements in SPPS methodology have been developed. These include the use of more potent coupling reagents, optimized reaction conditions, and the application of microwave energy to enhance reaction rates and coupling efficiencies. The development of specialized resins and linkers has also improved the synthesis of complex peptides containing proline. luxembourg-bio.com
Design and Synthesis of Peptidomimetic Structures
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. nih.gov this compound can serve as a versatile building block in the creation of these modified structures. psu.edu
Creation of Conformationally Constrained Proline Analogues
The incorporation of proline and its analogues into peptide sequences is a well-established strategy for inducing specific secondary structures, such as β-turns. rsc.orguni-regensburg.de The rigid five-membered ring of proline restricts the rotation around the N-Cα bond, making it a potent turn-inducer. rsc.org By using Boc-protected proline derivatives, chemists can synthesize peptides with predictable and stable three-dimensional structures.
A practical application of this principle is the synthesis of N-Boc-L-octahydroindole-2-carboxylic acid, a conformationally constrained proline analogue. researchgate.net The development of a practical synthetic route to both the cis- and trans-fused stereoisomers of its methyl ester has been a key advancement, with ring-closing metathesis of a diallylated proline derivative being a pivotal step. researchgate.net These constrained analogues have been instrumental in mapping the topology of peptide receptors and in the development of potent receptor antagonists, such as those for the bradykinin (B550075) B2 receptor. researchgate.net
The synthesis of hybrid peptidomimetics containing proline analogues has also been explored. For example, a new family of hybrid β,γ-peptidomimetics has been synthesized by alternating a chiral cyclobutane-containing trans-β-amino acid with an Nα-functionalized trans-γ-amino-L-proline. mdpi.com These oligomers exhibit defined helical folding in solution, stabilized by eight-membered hydrogen-bonded rings. mdpi.com
Development of Bioactive Peptidomimetics for Receptor Modulation
The design of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, is a major focus of medicinal chemistry. mdpi.comdiva-portal.org Boc-protected proline enantiomers are valuable building blocks in this endeavor, enabling the synthesis of peptidomimetics that can modulate the activity of various receptors. mdpi.comnih.gov
| Compound | Cell Line | IC50 (µM) |
| Boc-D-Pro-L-Ala-NH-Fn-COOMe | HeLa | >100 |
| Boc-D-Pro-L-Ala-NH-Fn-COOMe | MCF-7 | >100 |
| Boc-L-Pro-L-Ala-NH-Fn-COOMe | HeLa | ~100 |
| Boc-L-Pro-L-Ala-NH-Fn-COOMe | MCF-7 | ~100 |
| Data derived from studies on ferrocene-containing peptidomimetics. mdpi.com |
Boc-proline derivatives have also been used to create peptidomimetic modulators of the dopamine (B1211576) D2 receptor. nih.gov In the synthesis of analogues of L-prolyl-L-leucyl-glycinamide (PLG), Boc-L-Pro-OH was coupled to a spirocyclic amine to generate diastereomeric products. nih.gov These peptidomimetics were designed to explore the structure-activity relationships of positive allosteric modulators of the D2 receptor. nih.gov
Furthermore, the development of peptidomimetics for mitochondrial targeting has been achieved using a scaffold that alternates a cyclobutane-containing amino acid with a guanidinium-functionalized γ-amino-L-proline derivative. rsc.orgrsc.org These hybrid γ,γ-peptidomimetics exhibit excellent membrane translocation efficiency and biocompatibility, making them promising for the delivery of therapeutic agents to mitochondria. rsc.orgrsc.org
Stereochemical Aspects and Chiral Resolution of Boc Dl Pro Oh
Methods for the Resolution of Racemic Boc-DL-Pro-OH
Resolution is the process of separating a racemate into its constituent enantiomers. For this compound, several classical and modern techniques have been effectively employed.
The classical method of resolution involves converting the pair of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a resolving agent. bioduro.com These resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgnih.gov
For the resolution of racemic this compound, which is an acid, a chiral base is typically used as the resolving agent. The reaction forms two diastereomeric salts that can be separated. After separation, the individual salts are treated with an acid to regenerate the optically pure enantiomers of Boc-Pro-OH. This method is advantageous for large-scale production due to its cost-effectiveness and scalability. bioduro.com The key to a successful diastereomeric salt resolution is the selection of an appropriate resolving agent and crystallization solvent. bioduro.com In a related example, N-tosyl-L-proline was used as a chiral auxiliary to resolve a racemic precursor of a pyrazole (B372694) analog of the antitumor agent CC-1065, demonstrating the utility of proline derivatives in facilitating such separations. nih.gov
Table 1: Examples of Chiral Resolving Agents for Racemic Acids This table is illustrative of common resolving agents used for acidic racemates like this compound.
| Resolving Agent Class | Specific Examples |
|---|---|
| Chiral Amines | (R)-(+)-α-Phenylethylamine |
| (S)-(-)-α-Phenylethylamine | |
| Brucine | |
| Strychnine | |
| (1R,2R)-(-)-Pseudoephedrine | |
| Amino Acids & Derivatives | (S)-Lysine sciencenet.cn |
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. This technique leverages the stereospecificity of enzymes, such as lipases or proteases, which catalyze a reaction on only one of the enantiomers in the racemic mixture.
For this compound derivatives, enzymatic resolution is often performed on the corresponding esters (e.g., Boc-DL-Pro-OMe). A lipase (B570770), in an aqueous medium, will selectively hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting mixture of the acid and ester can then be easily separated. Research has shown that Candida antarctica lipase B (CALB) is a highly effective biocatalyst for the enantioselective hydrolysis of racemic N-Boc proline esters. researchgate.net Similarly, lipase AS from Aspergillus niger has demonstrated excellent results in the resolution of N-Boc-β-proline derivatives, achieving high enantiomeric excess (ee). acs.org
Table 2: Research Findings in Enzymatic Resolution of Boc-Proline Derivatives
| Enzyme | Substrate | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (Chirazyme L-2) | N-Boc proline methyl ester | Enantioselective Hydrolysis | Effective for resolution with E >100. | researchgate.net |
| Lipase AS (Aspergillus niger) | N-Boc-β-proline ethyl ester | Enantioselective Hydrolysis | Achieved 96% enantiomeric excess (ee) for the resulting acid. | acs.org |
Kinetic resolution is a process where the two enantiomers of a racemate react at different rates with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as unreacted starting material).
Enantioselective Synthesis of Boc-Protected L- and D-Proline Derivatives
Instead of separating a racemic mixture, enantioselective synthesis aims to create predominantly one enantiomer from an achiral or prochiral starting material. This approach is often more atom-economical and efficient.
Asymmetric synthesis introduces chirality by using a chiral catalyst, auxiliary, or reagent to control the stereochemical outcome of a reaction.
Organocatalysis : L-proline (B1679175) and its derivatives are renowned organocatalysts for various asymmetric transformations, such as aldol (B89426) and Mannich reactions. clockss.org In these reactions, the proline catalyst forms a chiral enamine intermediate with a carbonyl compound, which then reacts with an electrophile in a stereocontrolled manner. clockss.org This principle can be extended to the synthesis of substituted proline derivatives.
Metal-Catalyzed Asymmetric Synthesis : Chiral metal complexes are widely used to catalyze enantioselective reactions. For example, an efficient synthesis of enantioenriched propargylamines was achieved using a copper(I) complex in conjunction with N-Boc-(L)-proline as a co-catalyst. acs.org Asymmetric hydrogenation, often using rhodium or ruthenium catalysts with chiral phosphine (B1218219) ligands, is another powerful tool for establishing the stereocenter in proline precursors. The asymmetric synthesis of cis-5-tert-butylproline involved an intramolecular N-H insertion of a metal carbenoid derived from an enantiopure N-Boc δ-amino α-diazo β-keto ester, showcasing a stereocontrolled cyclization. acs.org
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. L-proline is a prominent member of this pool and serves as a common starting material for the synthesis of Boc-L-Pro-OH and other complex chiral molecules. The synthesis is straightforward, involving the reaction of L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. chemicalbook.comrsc.org
Similarly, D-proline, although less common in nature, can be used to access Boc-D-Pro-OH. Other naturally occurring precursors can also be transformed into specific proline derivatives. For example, L-trans-4-hydroxyproline, an inexpensive derivative found in collagen, can be converted through a series of chemical steps into specialized, optically pure photolabile and fluorinated Boc-proline analogues. researchgate.netresearchgate.net This strategy leverages the existing stereocenter of the natural product to build more complex chiral structures.
Analytical and Preparative Chiral Separation Techniques
The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically pure compounds. For this compound, a protected amino acid derivative, various chromatographic techniques are employed to isolate the desired D- or L-enantiomer. These methods are essential as the biological activity and therapeutic effects of many pharmaceuticals are often enantiomer-specific.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the chiral separation of proline derivatives, including this compound. nih.gov The success of this method hinges on the use of Chiral Stationary Phases (CSPs), which create a chiral environment enabling differential interaction with the enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely utilized for their broad enantioselectivity. researchgate.netphenomenex.com For instance, a Chiralpak AD-H column, which has a polysaccharide-type stationary phase, has been effectively used to separate the enantiomers of Boc-proline. nih.govcapes.gov.br The separation mechanism on these phases is often a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects. researchgate.net The composition of the mobile phase plays a crucial role in the resolution. A mobile phase consisting of hexane, ethanol (B145695), and a small percentage of trifluoroacetic acid (TFA) has been shown to provide good resolution for Boc-proline. nih.govresearchgate.net The ethanol content, in particular, can dramatically affect the resolution, suggesting that hydrogen bonding is a dominant factor in the chiral recognition process for proline derivatives with a carboxyl group. nih.govresearchgate.net
Macrocyclic glycopeptide-based CSPs, like those based on vancomycin, teicoplanin, and ristocetin (B1679390) A, have also proven effective for the chiral resolution of N-blocked amino acids such as Boc-proline. sigmaaldrich.com These CSPs offer multimodal capabilities and are robust. sigmaaldrich.com For t-BOC amino acids, a reversed-phase mode is typically the most suitable choice on CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) columns. sigmaaldrich.com
Furthermore, zwitterionic CSPs derived from cinchona alkaloids, such as CHIRALPAK® ZWIX(+) and ZWIX(-), are versatile for the chiral analysis of N-blocked amino acids. chiraltech.com These columns operate based on a double ion-pairing mechanism and have demonstrated the ability to resolve a wide range of amino acid derivatives. chiraltech.com
In some cases, derivatization of proline is necessary to enhance detection, especially when using UV absorbance detectors, as proline itself lacks a strong chromophore. impactfactor.org Reagents like NBD-Cl (4-Chloro-7-nitrobenzofurazan) can be used to create fluorescent derivatives that are detectable at specific wavelengths. impactfactor.org
Interactive Table: HPLC Conditions for Boc-Proline Enantiomer Separation
| CSP Type | Column Example | Mobile Phase Composition | Key Interaction Mechanism | Reference |
|---|---|---|---|---|
| Polysaccharide | Chiralpak AD-H | Hexane, Ethanol, 0.1% TFA | Hydrogen Bonding | nih.govresearchgate.net |
| Macrocyclic Glycopeptide | CHIROBIOTIC T | Reversed-phase solvents | Ionic Interactions | sigmaaldrich.com |
Development of Advanced Chromatographic Media for Amino Acid Resolution
The field of chiral chromatography is continually evolving, with ongoing research focused on developing more efficient and selective chromatographic media for amino acid resolution. These advancements aim to improve resolution, shorten analysis times, and reduce solvent consumption.
One significant area of development is the creation of new stationary phases with enhanced chiral recognition capabilities. This includes the synthesis of novel chiral selectors and the modification of existing ones to improve their performance. The use of sub-2 µm particles in stationary phases has led to the advent of Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster separations and higher resolution compared to conventional HPLC. azolifesciences.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.gov SFC often provides better resolution and shorter run times. nih.govcapes.gov.br For instance, when separating Boc-2-methylproline, SFC demonstrated superior resolution compared to HPLC. nih.gov The chiral recognition mechanism in SFC can differ from that in HPLC, with hydrogen bonding playing a more dominant role in retention rather than chiral recognition. nih.gov
The development of multidimensional chromatography techniques, such as two-dimensional liquid chromatography (2D-LC), offers another avenue for resolving complex mixtures of chiral compounds. azolifesciences.com By utilizing two columns with different separation mechanisms, 2D-LC can significantly increase peak capacity and resolve co-eluting compounds. azolifesciences.com
Furthermore, advancements in detector technology, such as the use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS), have greatly enhanced the sensitivity and selectivity of amino acid analysis. tandfonline.comwaters.com This allows for the accurate quantification of enantiomers even at very low concentrations.
Research also continues into novel derivatization reagents that can improve the chromatographic properties and detectability of amino acids and their derivatives. oup.com Pre-column derivatization with reagents like ortho-phthalaldehyde (OPA) in combination with a chiral thiol, or 9-fluorenylmethyl chloroformate (FMOC), can create diastereomers that are more easily separated on achiral stationary phases. tandfonline.comtandfonline.com
Interactive Table: Advanced Chromatographic Techniques for Amino Acid Resolution
| Technique | Key Advancement | Advantages |
|---|---|---|
| UHPLC | Sub-2 µm particle columns | Faster analysis, higher resolution |
| SFC | Use of supercritical fluids as mobile phase | Faster analysis, better resolution, different selectivity |
| 2D-LC | Use of two orthogonal separation columns | Increased peak capacity, resolution of complex mixtures |
Conformational Analysis and Structural Elucidation
Spectroscopic Investigations of Boc-Proline Conformations
Spectroscopic methods are powerful tools for elucidating the three-dimensional structure and dynamic behavior of molecules in both solution and solid states.
In solution, the most significant conformational feature of N-acylated proline derivatives like Boc-Pro-OH is the cis-trans isomerization around the urethane (B1682113) (Boc-N) bond. Due to the tertiary nature of the amide-like bond, the energy barrier for rotation is high enough that the interconversion between the cis (ω ≈ 0°) and trans (ω ≈ 180°) isomers is slow on the NMR timescale. researchgate.netnsf.gov This slow exchange results in the appearance of two distinct sets of resonances in the NMR spectrum for the atoms near the urethane bond, allowing for the characterization and quantification of both populations. researchgate.net
The equilibrium between the cis and trans isomers is highly sensitive to the chemical environment. Factors such as solvent polarity, temperature, and the nature of adjacent amino acid residues in a peptide chain can significantly influence the isomer ratio. researchgate.netnih.gov For instance, the population of the cis isomer tends to be lower in nonpolar solvents like methylene (B1212753) chloride and higher in polar aprotic solvents like a mixture of acetone (B3395972) and dimethylsulfoxide. researchgate.net
¹³C NMR spectroscopy is particularly diagnostic for distinguishing between the two isomers. The chemical shifts of the proline ring's β-carbon (Cβ) and γ-carbon (Cγ) are markedly different depending on the urethane bond conformation. A chemical shift difference (Δδβγ) of approximately 9.5 ppm is characteristic of a cis conformation, while a smaller difference of about 4.5 ppm indicates a trans conformation. biorxiv.org
Table 1: Diagnostic ¹³C NMR Chemical Shift Differences for Proline Isomers
| Proline Isomer | Typical Δδ(Cβ - Cγ) |
| cis | ~9.5 ppm |
| trans | ~4.5 ppm |
This interactive table summarizes the key diagnostic values used in NMR spectroscopy to determine the conformation of the peptidyl-prolyl bond.
X-ray crystallography provides precise information about the molecular structure in the solid state. Studies on compounds structurally related to Boc-L-Pro-OH, such as N-(tert-amyloxycarbonyl)-L-proline (t-AOC-L-Pro-OH) and Boc-L-prolyl-containing dipeptides, have revealed key conformational features. In the crystalline state, the tertiary amide (urethane) bond often adopts a cis configuration. nih.govnih.gov For example, the solid-state analysis of t-AOC-L-Pro-OH showed a cis amide bond, with molecules linked by intermolecular hydrogen bonds rather than intramolecular folds. nih.gov
The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in one of two predominant puckered "envelope" conformations: Cγ-exo (where the Cγ atom is out of the plane on the opposite side of the carboxyl group) and Cγ-endo (where Cγ is on the same side as the carboxyl group). nih.gov The ring pucker is intrinsically linked to the cis-trans state of the preceding peptide bond; the endo pucker is strongly favored in conjunction with a cis amide bond, whereas the exo pucker is more flexible and can be found with trans amides. nih.govnih.gov The specific pucker adopted in the solid state is determined by a combination of steric and stereoelectronic effects, as well as crystal packing forces. nih.gov
Computational Chemistry for Conformational Prediction and Analysis
Computational methods complement experimental techniques by providing detailed energetic and dynamic insights into the conformational preferences of Boc-proline and related peptides.
Molecular mechanics (MM) force fields and molecular dynamics (MD) simulations are used to explore the conformational space available to proline-containing peptides. researchgate.net A significant challenge in these simulations is accurately sampling the cis-trans isomerization, as the high rotational energy barrier (approximately 80 kJ/mol) makes it a rare event on the timescale of conventional MD simulations. frontiersin.orgnih.govhw.ac.uk
To overcome this limitation, researchers employ enhanced sampling techniques such as metadynamics, high-temperature MD, and Gaussian accelerated molecular dynamics (GaMD). frontiersin.orgnih.govacs.org These methods accelerate the simulation by adding a bias to the potential energy landscape, allowing the system to overcome the isomerization barrier more frequently. acs.org Such simulations can generate a free energy profile for the isomerization process, providing a theoretical basis for the experimentally observed isomer populations and shedding light on the transition pathway. acs.org
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the underlying electronic and stereoelectronic effects that govern the conformational preferences of proline. researchgate.net These calculations can accurately predict the relative stabilities of different conformers, including the cis and trans isomers and the various ring puckers.
DFT is crucial for understanding subtle stereoelectronic interactions, such as the n→π* interaction, where a lone pair (n) from a preceding carbonyl oxygen donates electron density into the antibonding orbital (π*) of the proline's carbonyl group. nih.gov This interaction is strongest with an exo ring pucker and stabilizes the trans amide bond, thus connecting the ring's conformation directly to the backbone structure. nih.gov Calculations can also rationalize how substituents on the proline ring modulate these effects, providing a powerful tool for designing proline derivatives with specific conformational biases. researchgate.net
Influence of Proline Stereochemistry on Peptide Secondary Structure
The rigid cyclic structure of proline significantly restricts its backbone dihedral angle ϕ to a narrow range (approximately -65°). nih.gov This inherent rigidity makes proline a unique residue in shaping peptide and protein secondary structures. While it can act as a "helix breaker" by disrupting the regular hydrogen-bonding pattern of α-helices, it is a crucial component in forming turns, particularly β-turns. nih.govyoutube.com
The stereochemistry of the proline residue—whether it is L-proline (B1679175) or D-proline—has a profound impact on the resulting peptide conformation. The incorporation of proline at the i+1 position of a four-residue sequence is a classic motif for initiating a β-turn. The specific type of β-turn is strongly influenced by the proline's chirality. For example, L-proline is commonly found in type I and type VIa β-turns, whereas D-proline can favor the formation of mirror-image turns like type I' and type II' β-turns, or other specific conformations such as the type VIb β-turn. researchgate.net This predictable influence allows for the strategic use of L- and D-proline in peptide design to control folding and create specific three-dimensional structures.
Table 2: Proline Stereochemistry and Associated β-Turn Types
| Proline Isomer | Common Position in Turn | Favored β-Turn Type(s) |
| L-Proline | i+1 | Type I, Type VIa |
| D-Proline | i+1 | Type I', Type II', Type VIb |
This interactive table illustrates how the stereochemistry of the proline residue influences the type of secondary structure (β-turn) it tends to form within a peptide chain.
Investigation of Cis/Trans Isomerism at Proline Amide Bonds
The peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid or protecting group) can exist in either a cis or trans conformation. odinity.com Unlike other amino acid residues where the trans conformation is overwhelmingly favored due to steric hindrance, the cyclic nature of proline reduces the steric clash between the preceding residue's side chain and the proline ring in the cis form. nih.gov This results in a much smaller energy difference between the cis and trans isomers for the X-Pro bond, and both conformers can be significantly populated at equilibrium. sigmaaldrich.com
The tert-butoxycarbonyl (Boc) group in Boc-DL-Pro-OH acts as the "X" residue. The equilibrium between the cis and trans isomers of the urethane bond in Boc-Pro-OH derivatives is influenced by several factors, including the solvent's polarity. odinity.com In non-polar solvents, the trans conformer is generally more stable. However, in polar solvents, the population of the cis conformer can increase significantly. odinity.com This is attributed to the different dipole moments of the two isomers and their interactions with the solvent.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying this isomerism. odinity.comnih.govrsc.org The distinct chemical environments of the proline ring protons and carbons in the cis and trans states allow for their separate observation and quantification. For N-acetyl-L-proline, a closely related analog, the ratio of trans to cis isomers has been extensively studied under various conditions. odinity.com While specific data for this compound is not abundant, the principles derived from studies on similar N-acyl-proline derivatives are applicable. For instance, studies on N-acetyl-D,L-pipecolic acid, a six-membered ring analog, have shown similar cis-trans isomerization behavior to the L-proline derivative, suggesting that the fundamental energetics of isomerization are comparable for both D and L enantiomers. nih.gov
Table 1: Influence of Solvent on Cis/Trans Isomerism of N-Acetyl-L-Proline
| Solvent | pH | % cis Isomer | % trans Isomer | Ktrans/cis |
|---|---|---|---|---|
| Benzene/CDCl3 | ~7 | 10.9% | 89.1% | 8.17 |
| Acetone | ~7 | 41.7% | 58.3% | 1.40 |
| D2O | 2 | 25.0% | 75.0% | 3.00 |
| D2O | >9 | 51.8% | 48.2% | 0.93 |
Data adapted from studies on N-Acetyl-L-Proline and is illustrative of the general behavior expected for N-acyl-proline derivatives. odinity.com
The energy barrier for the interconversion between the cis and trans isomers is relatively high, leading to slow isomerization on the NMR timescale at room temperature. rsc.org This slow interconversion is a critical rate-limiting step in the folding of many proteins.
Modulation of Helix and Turn Formation by Proline Residues
Proline's rigid ring structure and the lack of an amide proton for hydrogen bonding significantly impact the formation of regular secondary structures in peptides. quora.compearson.com
Helix Disruption: L-proline is often referred to as a "helix breaker". quora.comkhanacademy.org Its inclusion in an α-helix disrupts the regular hydrogen-bonding pattern that stabilizes the helical structure. This is because the nitrogen atom of proline is part of the pyrrolidine ring and lacks the amide proton necessary to act as a hydrogen bond donor. quora.com Furthermore, the rigid ring restricts the backbone dihedral angle φ to a narrow range (approximately -60°), which is not always compatible with the ideal helical geometry, often inducing a kink in the helix. quora.comnih.gov However, it is noteworthy that proline residues are frequently found at the N-terminal ends of α-helices, where they can help initiate helix formation. nih.gov
Turn Formation: The conformational constraints of proline make it a potent inducer of turns in the peptide backbone, particularly β-turns. rsc.orgmdpi.com A β-turn is a region of the polypeptide chain where it reverses its direction, a crucial feature for the compact folding of globular proteins. The stereochemistry of the proline residue plays a critical role in determining the type of turn that is formed.
L-Proline: When L-proline is in the i+1 position of a turn, it often promotes the formation of Type I or Type II β-turns.
D-Proline: The incorporation of a D-proline residue into a peptide sequence composed of L-amino acids has a pronounced effect on turn formation. A D-Pro-X sequence (where X is another amino acid) is a strong promoter of Type II' β-turns. acs.org This is because the stereochemistry of D-proline is ideally suited for the φ and ψ angles required at the i+1 position of a Type II' turn. This principle is widely used in the design of synthetic peptides with stable hairpin structures. acs.org
In the context of This compound , its use in peptide synthesis would result in a mixture of peptides, with some chains incorporating L-proline and others incorporating D-proline at a given position. This would lead to a heterogeneous population of peptide conformations. For example, in a sequence designed to form a β-hairpin, the peptides containing D-proline at the turn position would be expected to form stable Type II' β-turns, while those with L-proline might adopt other turn types or less defined structures.
Table 2: Proline Stereochemistry and Preferred β-Turn Types
| Proline Configuration in Turn | Favored Turn Type | Description |
|---|---|---|
| L-Proline at i+1 | Type I, Type II | Common turn structures in proteins. |
| D-Proline at i+1 (in an L-peptide) | Type II' | A mirror image of the Type II turn, strongly induced by the D-amino acid. |
The ability of proline, and specifically the strategic use of its D- and L-enantiomers, to direct the folding of a peptide chain into specific turn structures is a powerful tool in peptidomimetic and drug design.
Advanced Applications and Emerging Research Frontiers
Integration into Biomaterials and Bioconjugation Strategies
Synthesis of Proline-Containing Polymers and Bioconjugates
The protected nature of Boc-DL-Pro-OH allows for its strategic use in the synthesis of sophisticated polymers and bioconjugates, leveraging the distinct structural and chemical properties of proline.
Proline Derivatives in Polymer Synthesis: Protected proline derivatives have been instrumental in creating novel polymeric architectures. For instance, NBoc-protected proline thioester (NBoc-PTL) monomers, derived from 4-hydroxyproline (B1632879), have been polymerized via ring-opening polymerization (ROP). This process yields poly(N-Boc 4-thia l-proline (B1679175) thioester) (PNBocPTE), which exhibits controlled chain growth, with molecular weights matching theoretical values up to 20.6 kg mol–1 and dispersities (Đ) below 1.15. These polythioesters are noted for their stability under base-free conditions and their ability to undergo facile depolymerization in dilute alkaline solutions, suggesting potential for recyclable materials. acs.org
Furthermore, Boc-protected proline derivatives, such as Boc-proline methacryloyloxyethyl ester (Boc-Pro-HEMA), have been employed in reversible addition-fragmentation chain transfer (RAFT) polymerization. This technique enables the synthesis of side-chain proline-based methacrylate (B99206) polymers. When these polymers are further conjugated with specific peptide segments, such as amyloid β-peptide fragments, they form peptide-polymer bioconjugates. acs.org
Thermal polycondensation of N-Boc-tripeptide derivatives, including those incorporating proline such as Boc-Pro-Pro-Gly-OH, offers a solvent-free method for synthesizing polypeptides. This approach has yielded polypeptides with average molecular weights reaching 2,500 Da. researchgate.net
Bioconjugates and Organometallic Peptides: Boc-protected proline derivatives are essential precursors for synthesizing various bioconjugates and complex peptide structures. For example, Boc-Pro-Fca-OMe, a derivative that integrates ferrocene, has been synthesized to explore the conformational properties and biological activities of organometallic peptides. These conjugates are investigated for their capacity to modulate protein structures and influence cellular processes. mdpi.com Strategies for constructing complex bioconjugates also involve modifying proline N-termini, often utilizing Boc-protected precursors, to achieve chemoselective ligation. nih.gov
Table 1: Synthesis of Proline-Containing Polymers and Bioconjugates
| Monomer/Building Block | Polymerization Method | Key Conditions | Resulting Polymer/Bioconjugate | Key Properties/Findings | Citation |
| NBoc-PTL (from 4-Hyp) | Ring-Opening Polymerization (ROP) | Varied [M]0/[I]0 ratios, ~90% conversion, base catalysis | Poly(N-Boc 4-thia l-proline thioester) (PNBocPTE) | Controlled chain growth, Mn matched theoretical values up to 20.6 kg mol–¹, dispersity (Đ) < 1.15. Stable under base-free conditions, depolymerizable in dilute alkaline solutions. | acs.org |
| Boc-Pro-HEMA | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Side-chain proline-based methacrylate polymers conjugated with amyloid β-peptide segments | Used to create peptide-polymer bioconjugates. LVFF-conjugated polymer showed potent lysozyme (B549824) amyloidosis inhibition. | acs.org | |
| Boc-Pro-Fca-OMe | Not specified (synthesis of organometallic peptides) | Y-Pro-Fca-OMe (3, Y=Boc) | Investigated conformational properties and ability to inhibit cancer cell growth (MCF-7, HeLa). | mdpi.com | |
| Boc-Pro-Pro-Gly-OH | Thermal reaction (polycondensation) | Constant temperature near melting point for 1-24 h | Polypeptides | Average molecular weight reached 2,500 Da. | researchgate.net |
Engineering Functional Materials for Biomedical and Biotechnological Applications
The incorporation of proline, facilitated by protected precursors like this compound, enables the engineering of functional materials with significant potential in biomedical and biotechnological applications.
Biomaterials for Therapeutic Applications:
Amyloidosis Inhibition: Peptide-polymer bioconjugates featuring proline moieties, synthesized using Boc-protected proline derivatives, have demonstrated efficacy in inhibiting protein amyloidosis. For instance, polymers conjugated with amyloid β-peptide segments have shown potent inhibition of lysozyme amyloidosis, underscoring the synergistic benefits of the peptide component and the proline-based polymer backbone. acs.org
Antimicrobial Agents: Boc-protected dipeptides containing proline have been explored for their broad-spectrum antimicrobial properties. These compounds show promise in eradicating and disrupting biofilms, exhibiting resistance to protein adsorption and demonstrating non-cytotoxic and non-hemolytic characteristics. researchgate.net Polypeptides derived from Boc-protected proline precursors are also being investigated for their antibacterial potential. researchgate.net
Cancer Therapy: Organometallic peptides incorporating Boc-protected proline derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines, suggesting potential roles in cancer research and therapeutic strategies. mdpi.com
Advanced Materials:
Bioresorbable Implants: Modified lignin, such as lignin-p-Boc, is being investigated as a potential crosslinking agent for the development of bioresorbable composite polymeric implants. The Boc modification allows for tunable properties in these biomaterials. researchgate.net
Polymeric Architectures: The controlled polymerization of Boc-protected proline derivatives, such as NBoc-PTL, leads to the formation of polythioesters with tunable characteristics, including recyclability and facile functionalization, positioning them as candidates for various advanced material applications. acs.org
Table 2: Engineering Functional Materials for Biomedical and Biotechnological Applications
| Material/Bioconjugate | Derived from / Incorporating | Application/Functionality | Key Findings/Performance | Citation |
| Polythioesters (PTEs) | NBoc-PTL (from 4-Hyp) | Versatile structures, recyclable, facile functionalization. | Potential for diverse applications. | acs.org |
| Side-chain proline-based polymers | Boc-Pro-HEMA conjugated with amyloid β-peptide segments | Lysozyme amyloidosis inhibition | LVFF-conjugated polymer acted as a potent inhibitor, significantly suppressed lysozyme amyloidosis. Demonstrates synergistic effect between peptide and polymer. | acs.org |
| Boc-protected dipeptides | Phenylalanine- and tryptophan-based | Broad-spectrum antimicrobial agents | Exhibited notable anti-bacterial activity, potential for biofilm eradication and disruption. Resistance to protein adsorption, non-cytotoxicity, non-hemolytic properties. | researchgate.net |
| Lignin-p-Boc | Modified lignin | Potential crosslinker in bioresorbable composite polymeric implants | Tunable properties for biomaterials. | researchgate.net |
| Organometallic peptides (Y-Pro-Fca-OMe) | Boc-Pro-Fca-OMe | Inhibition of cancer cell growth (MCF-7, HeLa) | Tested for ability to inhibit growth. | mdpi.com |
List of Compounds Mentioned:
this compound
NBoc-PTL
4-hydroxyproline (4-Hyp)
Poly(N-Boc 4-thia l-proline thioester) (PNBocPTE)
Boc-Pro-HEMA
Amyloid β-peptide
Boc-Pro-Fca-OMe
Y-Pro-Fca-OMe
Boc-Pro-Pro-Gly-OH
Lignin-p-Boc
Phenylalanine-based dipeptides
Tryptophan-based dipeptides
Q & A
Q. What are the key considerations for synthesizing Boc-DL-Pro-OH in peptide chemistry?
this compound is a racemic amino acid derivative used in solid-phase peptide synthesis (SPPS). Key steps include:
- Racemic resolution : Ensure enantiomeric purity via chiral chromatography or enzymatic resolution .
- Boc protection : Monitor tert-butoxycarbonyl (Boc) group stability under acidic deprotection conditions (e.g., TFA) to avoid premature cleavage .
- Solvent compatibility : Use anhydrous DMF or DCM to prevent side reactions during coupling .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological validation involves:
- HPLC analysis : Use reversed-phase chromatography with a C18 column (λ = 214 nm) to assess purity (>95%) .
- NMR spectroscopy : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl) and proline backbone (δ ~3.3–4.5 ppm for α-protons) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 246.1) .
Q. What role does this compound play in studying peptide conformational dynamics?
Proline’s rigid pyrrolidine ring induces kinks in peptide chains, making this compound useful for:
- Helix-breaking studies : Compare DL-Pro’s impact on α-helix vs. β-sheet stability via circular dichroism (CD) .
- Cis-trans isomerism : Monitor proline’s isomerization kinetics using NMR line-shape analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound-containing peptides?
Contradictions often arise from:
- Stereochemical variability : DL-Pro’s racemic nature may lead to divergent binding affinities vs. L-Pro enantiomers. Use chiral analogs to isolate enantiomer-specific effects .
- Solvent history : Preferential solvation in polar aprotic solvents can alter peptide folding; standardize solvent protocols .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate reproducibility across independent trials .
Q. What experimental designs are optimal for probing this compound’s role in peptide-receptor interactions?
Advanced approaches include:
- Alanine scanning : Replace DL-Pro with alanine to assess its contribution to binding energy via isothermal titration calorimetry (ITC) .
- Molecular dynamics (MD) simulations : Simulate peptide-receptor complexes (e.g., G-protein-coupled receptors) to quantify DL-Pro’s conformational entropy .
- FRET assays : Label peptides with fluorophores to track real-time conformational changes upon receptor binding .
Q. How can researchers optimize this compound incorporation in automated peptide synthesis?
Optimization strategies involve:
- Coupling efficiency : Use HOBt/DIC activation to reduce racemization during DL-Pro coupling .
- Temperature control : Maintain reaction temperatures at 0–4°C to minimize side reactions .
- Machine learning : Train models on coupling efficiency datasets to predict optimal resin loading and reaction times .
Q. What methodologies address challenges in analyzing this compound’s metabolic stability in vitro?
Key steps include:
- Liver microsome assays : Incubate this compound with NADPH-supplemented microsomes to assess oxidative metabolism via LC-MS/MS .
- Protease resistance : Test stability against pronase or trypsin using MALDI-TOF to detect degradation products .
- pH-dependent studies : Evaluate hydrolysis rates at physiological pH (7.4) vs. acidic conditions (e.g., lysosomal pH 5.0) .
Data Analysis and Interpretation
Q. How should researchers handle conflicting NMR data for this compound’s diastereomeric mixtures?
Mitigation strategies:
- Spectral deconvolution : Use software like MestReNova to separate overlapping peaks via Lorentzian fitting .
- Dynamic NMR : Perform variable-temperature experiments to resolve slow-exchange diastereomers .
- Cross-validation : Compare NMR data with X-ray crystallography (if crystalline) for absolute configuration .
Q. What frameworks guide hypothesis testing for this compound’s effects on peptide aggregation?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
